molecular formula C18H27NO3S B5692375 ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No. B5692375
M. Wt: 337.5 g/mol
InChI Key: WADVQDNLTCTFER-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as CPET, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPET is a thiophene-based compound that has been shown to have significant effects on various biological processes, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is complex and not fully understood, but it is believed to involve modulation of the endocannabinoid system and other key signaling pathways. ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to interact with a variety of receptors, including CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory properties. In addition, ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is its ability to modulate the endocannabinoid system, which makes it a valuable tool for researchers studying a wide range of physiological processes. However, ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex compound that requires specialized expertise and equipment to synthesize and work with, which can be a limitation for some researchers.

Future Directions

There are many potential future directions for research involving ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. One area of interest is the development of new therapeutic agents based on ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate and other thiophene-based compounds. Another area of interest is the study of the effects of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate on the immune system, which could lead to new treatments for autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential applications in a variety of scientific fields.

Synthesis Methods

The synthesis of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate to form the desired product, ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. The synthesis of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex process that requires specialized equipment and expertise, but it has been successfully carried out in laboratories around the world.

Scientific Research Applications

Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been used in a variety of scientific research applications, including studies of neurological disorders, cancer, and inflammation. In particular, ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have significant effects on the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes. ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has also been used in studies of pain and inflammation, where it has been shown to have potent analgesic and anti-inflammatory effects.

properties

IUPAC Name

ethyl 2-(3-cyclopentylpropanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-4-14-12(3)23-17(16(14)18(21)22-5-2)19-15(20)11-10-13-8-6-7-9-13/h13H,4-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADVQDNLTCTFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCC2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

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